4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide
Description
This compound is a benzamide derivative characterized by:
- Chlorine substituent at the 4-position of the benzamide core.
- 1,2-Thiazinan ring with a sulfone group (1,1-dioxido) at the 3-position.
- 5-Fluoroindole moiety linked via an ethyl chain to the benzamide nitrogen.
Properties
Molecular Formula |
C21H21ClFN3O3S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H21ClFN3O3S/c22-18-5-3-14(11-20(18)26-9-1-2-10-30(26,28)29)21(27)24-8-7-15-13-25-19-6-4-16(23)12-17(15)19/h3-6,11-13,25H,1-2,7-10H2,(H,24,27) |
InChI Key |
PLOXZIVQHPSCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the thiazinan ring: This step involves the cyclization of a suitable precursor to form the 1,2-thiazinan ring, followed by oxidation to introduce the dioxido functionality.
Introduction of the chloro group: Chlorination of the benzamide precursor is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling with the indole derivative: The final step involves the coupling of the chloro-substituted benzamide with the fluoro-indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The fluoro-indole moiety may interact with certain enzymes or receptors, modulating their activity. The chloro-substituted benzamide and dioxido-thiazinan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Structural Analogues in Benzamide Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Modifications :
- The target compound’s thiazinan sulfone group distinguishes it from analogs with thiadiazole (Compound 6) or triazine (Compound 54) rings. Sulfones enhance polarity and metabolic stability compared to thioethers .
- Fluoroindole position : The 5-fluoroindole in the target contrasts with the 6-fluoroindole in CAS 1436006-25-5, which may alter receptor binding specificity .
Spectral Data :
- IR Spectra : Benzamide carbonyl peaks (1605–1719 cm⁻¹) are consistent across analogs, but additional peaks (e.g., acetyl at 1679 cm⁻¹ in 8a) reflect substituent diversity .
- NMR : The target’s 5-fluoroindole ethyl chain would show distinct aromatic proton shifts (δ ~6.5–8.5 ppm) compared to phenyl-thiadiazole derivatives (δ ~7.3–8.3 ppm in Compound 6) .
Pharmacological Implications
- This contrasts with non-indole analogs like Compound 54, which contains a sulfamoyl-triazine group linked to pesticidal applications .
- Sulfone vs. Sulfamoyl : The target’s sulfone group improves oxidative stability compared to sulfamoyl groups in Compound 54, which are prone to hydrolysis .
Physicochemical Properties
- Solubility : The thiazinan sulfone and fluoroindole groups in the target likely enhance water solubility compared to acetylpyridine (Compound 8a) or benzylthio (Compound 54) derivatives .
- Thermal Stability : High melting points (e.g., 290°C for Compound 8a) correlate with rigid heterocyclic cores, whereas the target’s flexible ethyl chain may lower its melting point .
Biological Activity
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of structural elements, including a chloro group, a thiazinan moiety, and an indole derivative. The integration of these components may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 355.80 g/mol. The presence of the thiazinan ring contributes to its chemical stability and reactivity, while the indole structure is often associated with diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₅O₃S |
| Molecular Weight | 355.80 g/mol |
| Structural Features | Thiazinan, Indole |
Biological Activity
Research indicates that compounds similar to 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide exhibit a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives containing indole and thiazolidine structures possess significant antimicrobial properties. For instance, compounds with similar structural features have shown high activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds range from 0.13 to 1.0 µg/mL against resistant strains, indicating promising antimicrobial efficacy .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. For example, one study reported that indole derivatives exhibited significant inhibition of inflammatory responses in animal models . The therapeutic doses established were effective in reducing edema significantly when compared to control groups.
Cytotoxicity and Safety Profile
While exploring the biological activity of this compound, cytotoxicity remains a critical concern. The cytotoxic effects were assessed using human fibroblast cell lines (HPF-hTERT), revealing variations in toxicity levels among different derivatives. Compounds demonstrating high antimicrobial activity also displayed relatively low cytotoxicity profiles, suggesting their potential for safe therapeutic use .
Case Studies
Several case studies have investigated the biological activities of this compound:
-
Antimicrobial Efficacy :
- In vitro studies revealed that the compound exhibited potent antimicrobial activity against multidrug-resistant strains, with MIC values comparable to established antibiotics like levofloxacin.
- In vivo tests demonstrated effective suppression of bacterial infections in murine models of sepsis.
-
Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects in animal models where treatment with the compound resulted in significant reduction in inflammatory markers and symptoms.
- The efficacy was comparable to conventional anti-inflammatory drugs such as dexamethasone.
Q & A
Basic: What synthetic strategies are recommended for designing a multi-step synthesis route for this compound?
Answer:
The compound’s synthesis requires careful selection of protecting groups and reaction sequences due to its thiazinane, indole, and benzamide moieties. Key steps include:
- Thiazinane ring formation : Use sulfur-containing precursors (e.g., thiols or sulfonamides) under oxidative conditions (e.g., H₂O₂) to achieve the 1,1-dioxido group .
- Indole-ethylamine coupling : Employ reductive amination or peptide-coupling reagents (e.g., EDC/HOBt) to link the 5-fluoroindole moiety to the benzamide core .
- Chlorination : Introduce the chloro substituent via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) at the ortho position relative to the benzamide carbonyl .
Critical considerations: Maintain anhydrous conditions (e.g., N₂/Ar atmosphere) to prevent hydrolysis of sensitive intermediates .
Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
Answer:
Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess CYP-mediated degradation .
- Plasma protein binding studies : Evaluate free drug availability using equilibrium dialysis .
- Orthogonal target validation : Combine CRISPR/Cas9 knockouts with chemical proteomics to confirm on-target effects .
Example: If in vitro IC₅₀ values (e.g., 10 nM) do not translate to in vivo efficacy, optimize logP (via substituent tuning) to enhance blood-brain barrier penetration .
Basic: What spectroscopic and computational methods are essential for structural characterization?
Answer:
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the chloro and fluoro substituents. NOESY can validate spatial proximity of the indole ethyl group to the benzamide .
- HRMS : Confirm molecular formula (e.g., C₂₁H₂₀ClFN₃O₃S) with <2 ppm error .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to verify the thiazinane dioxido group .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target kinase?
Answer:
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Cellular viability : MTT assay in cancer cell lines (e.g., HCT-116) to assess antiproliferative effects .
- Target engagement : Fluorescence polarization (FP) assays with labeled ATP-competitive probes .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How can researchers validate the compound’s mechanism of action (MoA) in complex biological systems?
Answer:
- Thermal proteome profiling (TPP) : Identify target proteins by measuring thermal stability shifts in cell lysates .
- Transcriptomics : RNA-seq to map pathway enrichment (e.g., apoptosis vs. autophagy) .
- In vivo PET imaging : Use ¹⁸F-labeled analogs to track biodistribution in rodent models .
Basic: What strategies minimize byproduct formation during the final coupling step?
Answer:
- Coupling reagent optimization : Replace DCC with T3P to reduce racemization .
- Temperature control : Perform reactions at 0–4°C to suppress hydrolysis of the activated ester .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate the product .
Advanced: How can metabolomic profiling identify toxic metabolites in preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
